萘吡咯霉素A1

描述

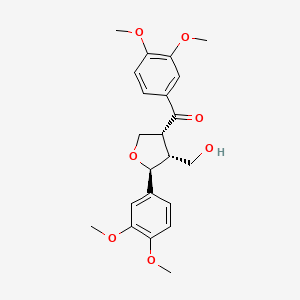

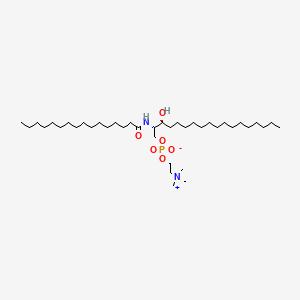

萘吡咯霉素 A1 是一种从海洋来源的放线菌抗真菌链霉菌中分离得到的天然产物。 它属于细菌类萜家族,具有显著的抗菌和细胞毒活性 。由于其独特的结构和强大的生物活性,该化合物引起了人们的关注,使其成为各个科学研究领域的兴趣对象。

科学研究应用

萘吡咯霉素 A1 具有广泛的科学研究应用:

化学: 它作为研究复杂天然产物合成和酶催化的模型化合物。

生物学: 该化合物用于研究微生物抗性的机制以及天然产物在微生物生态学中的作用。

医学: 萘吡咯霉素 A1 表现出强大的抗菌和细胞毒活性,使其成为开发新型抗生素和抗癌药物的潜在候选药物.

工业: 该化合物的独特结构和生物活性使其在开发新型药物和农用化学品方面具有价值。

作用机制

萘吡咯霉素 A1 通过抑制线粒体复合物 I 和 II 发挥作用,线粒体复合物 I 和 II 是线粒体电子传递链的关键组成部分 。这种抑制会破坏三磷酸腺苷 (ATP) 的产生,导致细胞能量水平下降,最终导致细胞死亡。该化合物抑制这些复合物的能力使其成为靶向癌细胞和其他快速增殖细胞的潜在候选药物。

生化分析

Biochemical Properties

Napyradiomycin A1 plays a crucial role in biochemical reactions, particularly as an inhibitor of mitochondrial complexes I and II . It interacts with several enzymes and proteins, including aromatic prenyltransferases (NapT8 and NapT9) and vanadium-dependent haloperoxidase homologues (NapH1, NapH3, and NapH4) . These interactions are essential for its biosynthesis and biological activity. Napyradiomycin A1’s ability to inhibit mitochondrial electron transport highlights its potential as a therapeutic agent against cancer cells .

Cellular Effects

Napyradiomycin A1 exerts significant effects on various cell types and cellular processes. It inhibits epidermal growth factor (EGF)-induced filopodium protrusion in human adenocarcinoma A431 cells, particularly when glycolytic pathways are restricted . This inhibition is indicative of its impact on cell signaling pathways and cellular metabolism. Additionally, Napyradiomycin A1 markedly decreases intracellular ATP levels in the presence of glycolytic inhibitors, further demonstrating its influence on cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of Napyradiomycin A1 involves its inhibition of mitochondrial complexes I and II . This inhibition disrupts the mitochondrial electron transport chain, leading to decreased ATP production and subsequent cytotoxic effects on cancer cells. Napyradiomycin A1’s interactions with enzymes such as NapH1, NapH3, and NapH4 are critical for its biosynthesis and biological activity . These enzymes facilitate chlorination and etherification reactions, which are essential for the compound’s structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Napyradiomycin A1 change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Napyradiomycin A1 maintains its inhibitory effects on mitochondrial electron transport over extended periods, suggesting its potential for sustained therapeutic applications

Dosage Effects in Animal Models

The effects of Napyradiomycin A1 vary with different dosages in animal models. At lower doses, it exhibits antimicrobial and cytotoxic properties without significant adverse effects . At higher doses, Napyradiomycin A1 may induce toxic effects, highlighting the importance of dosage optimization for therapeutic applications. Studies have demonstrated threshold effects, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

Napyradiomycin A1 is involved in several metabolic pathways, including those mediated by aromatic prenyltransferases and vanadium-dependent haloperoxidases . These enzymes catalyze key reactions in the biosynthesis of Napyradiomycin A1, contributing to its antimicrobial and cytotoxic properties. The compound’s interactions with these enzymes also affect metabolic flux and metabolite levels, further influencing its biological activity .

Transport and Distribution

Within cells and tissues, Napyradiomycin A1 is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, enhancing its therapeutic potential. The compound’s ability to inhibit mitochondrial electron transport also affects its distribution within cellular compartments .

Subcellular Localization

Napyradiomycin A1’s subcellular localization is primarily within the mitochondria, where it exerts its inhibitory effects on mitochondrial complexes I and II . This localization is crucial for its activity, as it directly targets the mitochondrial electron transport chain. Additionally, post-translational modifications and targeting signals may influence its distribution to specific cellular compartments, further modulating its biological effects .

准备方法

合成路线和反应条件: (±)-萘吡咯霉素 A1 的首次全合成是通过串联迈克尔-狄克曼型反应实现的。. 合成具有立体选择性,确保分子中原子正确的空间排列。

工业生产方法: 萘吡咯霉素 A1 的工业生产涉及使用三种有机底物:1,3,6,8-四羟基萘、二甲基烯丙基焦磷酸和香叶基焦磷酸。 该过程由五种酶催化:两种芳香类异戊烯基转移酶 (NapT8 和 NapT9) 和三种钒依赖性卤过氧化物酶同源物 (NapH1、NapH3 和 NapH4) 。这种酶促合成效率很高,可以在一天内生产出毫克级的化合物。

化学反应分析

反应类型: 萘吡咯霉素 A1 经历各种化学反应,包括氧化、还原和取代。该化合物的独特结构使其能够参与复杂的生物合成途径。

常用试剂和条件:

氧化: 可以使用过氧化氢和分子氧等常见的氧化剂。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤化反应通常涉及氯气或溴等试剂。

形成的主要产物: 涉及萘吡咯霉素 A1 的反应可能导致形成各种衍生物,每种衍生物都具有不同的生物活性。

相似化合物的比较

. 这些化合物共享相似的核心结构,但其侧链和卤化模式不同。 萘吡咯霉素 A1 由于其独特的氯原子排列及其对线粒体复合物 I 和 II 的强抑制而独一无二 .

类似化合物:

萘吡咯霉素 B1: 类似的核心结构,但侧链不同。

萘吡咯霉素 A4: 含有额外的卤素原子,并表现出不同的生物活性。

萘吡咯霉素 A1 由于其结构特征和生物活性的独特组合而脱颖而出,使其成为科学研究和潜在治疗应用的宝贵化合物。

属性

IUPAC Name |

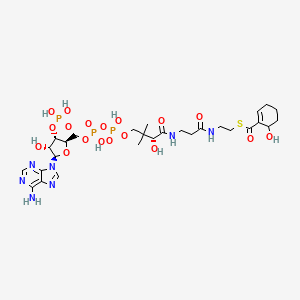

(3R,4aR,10aS)-3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30Cl2O5/c1-14(2)7-6-8-15(3)9-10-25-21(30)17-11-16(28)12-18(29)20(17)22(31)24(25,27)13-19(26)23(4,5)32-25/h7,9,11-12,19,28-29H,6,8,10,13H2,1-5H3/b15-9+/t19-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPWMPCOEAOEDD-NQSCOFRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(CC(C(O2)(C)C)Cl)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C[C@]12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)[C@]1(C[C@H](C(O2)(C)C)Cl)Cl)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30Cl2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601043827 | |

| Record name | Napyradiomycin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103106-24-7 | |

| Record name | Napyradiomycin A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103106247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Napyradiomycin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,2,4-butanetriol](/img/structure/B1242564.png)

![(4R,5S,6S)-3-[(2R,3R)-2-(aminomethyl)oxolan-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1242565.png)

![[hydroxy(phenyl)methyl]succinyl-CoA](/img/structure/B1242575.png)